

An In-Depth Technical Guide to 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-dichloropyridin-2(1H)-one

Cat. No.: B1321423

[Get Quote](#)

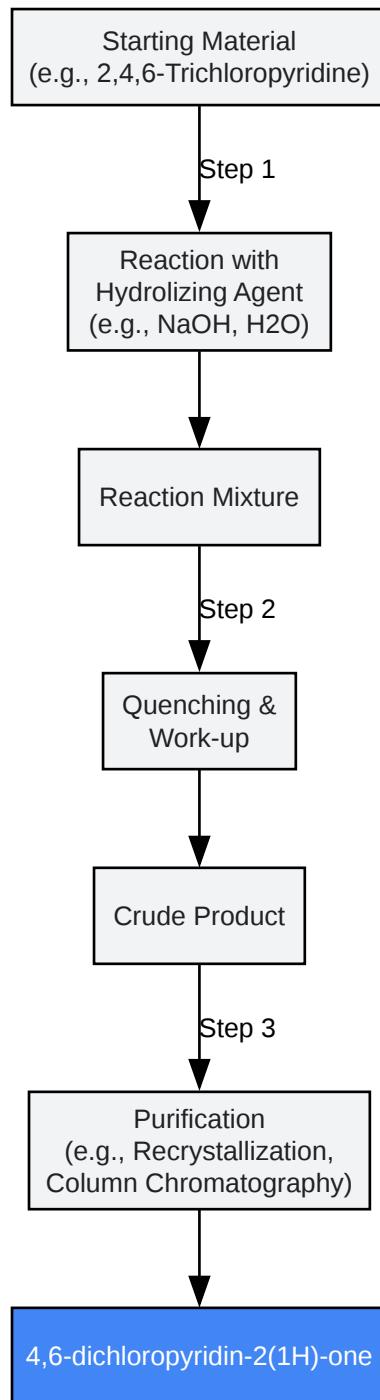
CAS Number: 68963-75-7

This technical guide provides a comprehensive overview of **4,6-dichloropyridin-2(1H)-one**, a key heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis protocols, spectral data, and potential applications in medicinal chemistry, along with safety and toxicological information.

Chemical and Physical Properties

4,6-dichloropyridin-2(1H)-one, also known as 4,6-dichloro-2-pyridone, is a white crystalline solid. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	68963-75-7	[1]
Molecular Formula	C ₅ H ₃ Cl ₂ NO	[1]
Molecular Weight	163.99 g/mol	[1]
Melting Point	151 °C	[1]
Boiling Point (Predicted)	275.9 ± 40.0 °C	[1]
Density (Predicted)	1.52 ± 0.1 g/cm ³	[1]
Appearance	White crystalline solid	[1]
Synonyms	4,6-dichloro-2(2H)-pyridinone, 2,4-dichloro-6-hydroxypyridine, 4,6-dichloro-2-pyridone	[1]


Synthesis and Experimental Protocols

The synthesis of dichlorinated pyridinone derivatives often involves multi-step procedures starting from readily available precursors. While a specific, detailed experimental protocol for the direct synthesis of **4,6-dichloropyridin-2(1H)-one** is not readily available in the public domain, a general approach can be inferred from the synthesis of related compounds. One common strategy involves the chlorination of a corresponding hydroxypyridine or the hydrolysis of a polychlorinated pyridine.

A plausible synthetic pathway could involve the hydrolysis of 2,4,6-trichloropyridine. This reaction would need to be carefully controlled to achieve selective hydrolysis at the 2-position.

Below is a generalized experimental workflow for such a transformation, which should be adapted and optimized for the specific synthesis of **4,6-dichloropyridin-2(1H)-one**.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4,6-dichloropyridin-2(1H)-one**.

General Protocol Steps:

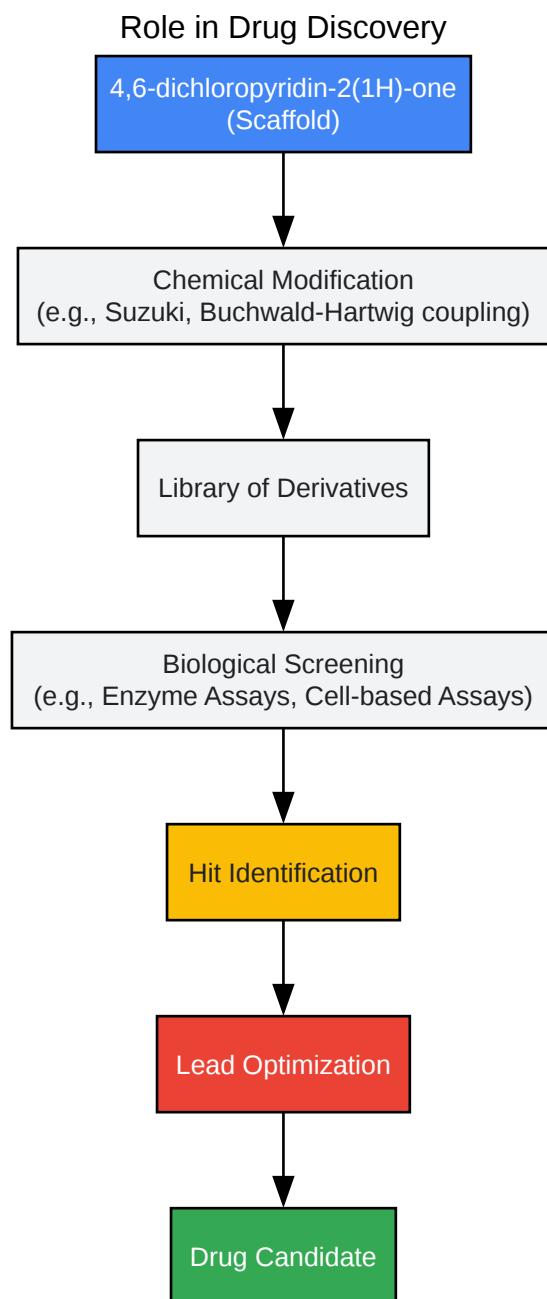
- Reaction Setup: The starting polychlorinated pyridine would be dissolved in a suitable solvent.
- Hydrolysis: A controlled amount of a hydrolyzing agent (e.g., an aqueous base) would be added, and the reaction would be monitored for the selective replacement of one chlorine atom.
- Work-up and Purification: The reaction would be neutralized, and the product extracted. The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final **4,6-dichloropyridin-2(1H)-one**.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **4,6-dichloropyridin-2(1H)-one**. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the carbonyl group would appear at a significantly downfield chemical shift.


Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-Cl, C-N, and C-H stretching and bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.99 g/mol), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Development

Pyridinone scaffolds are prevalent in medicinal chemistry due to their ability to form key interactions with biological targets. Dichlorinated pyridinones, in particular, serve as valuable intermediates for creating libraries of compounds for drug discovery. The chlorine atoms provide reactive handles for introducing further diversity through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure.

While specific drugs derived directly from **4,6-dichloropyridin-2(1H)-one** are not prominently documented, the broader class of dichloropyridinone derivatives has been investigated for various therapeutic applications.

[Click to download full resolution via product page](#)

The role of **4,6-dichloropyridin-2(1H)-one** as a scaffold in the drug discovery process.

Safety and Toxicology

Detailed toxicological data for **4,6-dichloropyridin-2(1H)-one** is not extensively available.

However, based on safety data sheets for structurally related compounds such as 2,6-dichloropyridine and 4,6-dichloropyrimidine, it should be handled with care.

Potential hazards may include:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention should be sought.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-dichloropyridin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321423#4-6-dichloropyridin-2-1h-one-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com